1-[(4-Ethylphenyl)methoxy]imidazole
Description
1-[(4-Ethylphenyl)methoxy]imidazole is a substituted imidazole derivative characterized by a methoxy group attached to a 4-ethylphenyl ring, which is further linked to the nitrogen atom of the imidazole core. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethyl group and electronic effects from the methoxy substituent.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methoxy]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-11-3-5-12(6-4-11)9-15-14-8-7-13-10-14/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTSLOZVPYDJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CON2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Ethylphenyl)methoxy]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a methoxy group attached to an imidazole ring, which is further substituted with a 4-ethylphenyl moiety. This unique structure is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit notable antibacterial and antifungal properties. For instance, compounds similar to this compound have been shown to inhibit various strains of bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : A study reported MIC values for related compounds ranging from 4 μg/mL to 32 μg/mL against different bacterial strains, indicating significant antimicrobial activity .
Enzymatic Inhibition
This compound may also act as an inhibitor of specific enzymes. The mechanism often involves the interaction of the imidazole ring with the active sites of enzymes, leading to inhibition.
- Case Study : In a comparative analysis, an imidazole derivative demonstrated an IC50 value of 0.55 μM against a target enzyme, significantly outperforming the control compound allopurinol (IC50 = 5.43 μM) .
Anti-inflammatory Properties
Imidazole compounds have been investigated for their anti-inflammatory effects. The ability to inhibit leukotriene and prostaglandin synthesis positions them as potential therapeutic agents in inflammatory diseases.
- Research Findings : Compounds with similar structures showed IC50 values in the range of 1-9 μM for inhibiting COX enzymes, suggesting a promising anti-inflammatory profile .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Binding : The imidazole ring can coordinate with metal ions in enzyme active sites, leading to competitive inhibition.
- Receptor Interaction : The methoxy group may enhance lipophilicity, facilitating better membrane permeability and receptor binding.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications on the phenyl ring or the imidazole core can significantly influence potency and selectivity.
Table 2: SAR Analysis of Imidazole Derivatives
| Substituent | Effect on Activity |
|---|---|
| -OCH3 | Increases lipophilicity |
| -Cl | Alters electronic properties |
| -C2H5 | Enhances binding affinity |
Case Study 1: Antimicrobial Efficacy
A series of imidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The compound with a similar structure to this compound exhibited potent activity against Staphylococcus aureus with an MIC of 8 μg/mL .
Case Study 2: Enzymatic Inhibition
In another study focusing on xanthine oxidase inhibition, derivatives showed varying degrees of inhibition, with some achieving IC50 values as low as 0.55 μM. This highlights the potential for developing anti-gout medications based on this scaffold .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
- Electron-Withdrawing vs. For example, tioconazole’s dichlorophenyl and thienyl groups enhance antifungal activity by increasing lipophilicity and target affinity .
- Positional Effects : Para-substitutions (e.g., 4-ethyl, 4-nitro) are common in the analogs reviewed. highlights that para-substituted chalcones exhibit higher potency than meta-substituted variants, suggesting similar trends may apply to imidazoles .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Insights :
- Halogenated derivatives (e.g., tioconazole) exhibit higher LogP values, aligning with their antifungal efficacy .
Structure-Activity Relationships (SAR)
- Electronegativity and Bioactivity : demonstrates that chalcones with electron-withdrawing groups (e.g., bromine, fluorine) exhibit lower IC50 values (higher potency) than those with electron-donating groups (e.g., methoxy) . Extending this to imidazoles, the ethyl group (weakly electron-donating) in the target compound may reduce potency compared to nitro- or halogen-substituted analogs.
- Aromatic Ring Substitutions : Para-substitutions on the phenyl ring (e.g., 4-ethyl, 4-methoxy) are prevalent in bioactive imidazoles, suggesting optimal steric and electronic compatibility with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
